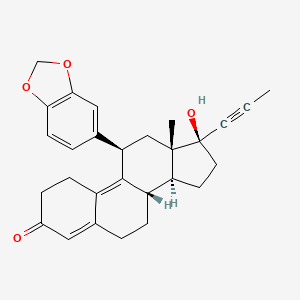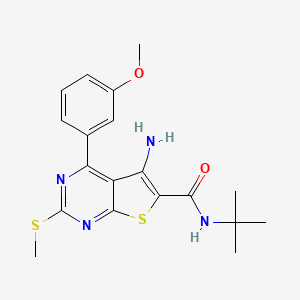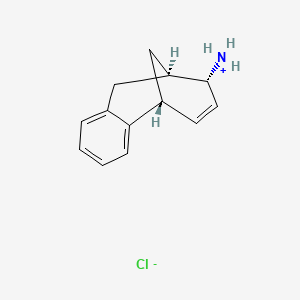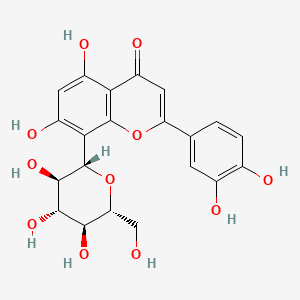![molecular formula C42H56N14O7 B1677547 (2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide CAS No. 137668-62-3](/img/structure/B1677547.png)
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is a synthetic peptide known for its ability to conjugate with fatty acids, enhancing its potency. It is a cyclic form of the melanocyte-stimulating hormone (MSH) and is used primarily for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The cyclization procedure involves coupling the side chains of aspartic acid and lysine from the deprotected peptide in dimethylformamide (DMF) using an excess of PyBOP reagent and diisopropylethylamine (DIEA) as a base. The reaction is completed within one hour and is almost quantitative .
Industrial Production Methods
The industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) followed by cyclization and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue.
Reduction: Reduction reactions can be used to modify disulfide bridges.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like PyBOP.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified amino acid sequences and enhanced biological activity .
Scientific Research Applications
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in melanogenesis and its effects on melanocyte activity.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation.
Mechanism of Action
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide exerts its effects by binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This binding activates the adenylyl cyclase/cyclic AMP/protein kinase A pathway, leading to increased melanin synthesis in melanocytes. Additionally, it has anti-inflammatory and anti-microbial properties, mediated through the activation of melanocortin receptors .
Comparison with Similar Compounds
Similar Compounds
Alpha-Melanocyte Stimulating Hormone (α-MSH): A tridecapeptide with similar biological activity.
Beta-Melanocyte Stimulating Hormone (β-MSH): Another form of MSH with distinct receptor affinities.
Gamma-Melanocyte Stimulating Hormone (γ-MSH): A shorter peptide with unique biological functions.
Uniqueness
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide is unique due to its cyclic structure, which enhances its stability and potency compared to its linear counterparts. This cyclic form allows for more efficient receptor binding and prolonged biological activity .
Properties
CAS No. |
137668-62-3 |
|---|---|
Molecular Formula |
C42H56N14O7 |
Molecular Weight |
869 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C42H56N14O7/c43-16-7-6-13-31(36(45)58)52-40(62)34(20-26-22-50-30-12-5-4-11-28(26)30)56-38(60)32(14-8-17-49-42(46)47)53-39(61)33(19-25-9-2-1-3-10-25)55-41(63)35(21-27-23-48-24-51-27)54-37(59)29(44)15-18-57/h1-5,8-12,14,18,22-24,27,29,31-35,50H,6-7,13,15-17,19-21,43-44H2,(H2,45,58)(H,52,62)(H,53,61)(H,54,59)(H,55,63)(H,56,60)(H4,46,47,49)/b14-8+/t27?,29-,31-,32-,33+,34-,35-/m0/s1 |
InChI Key |
REPSESXCSAOJCV-BJFGHLDZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(C=CCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4C=NC=N4)NC(=O)C(CC=O)N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](/C=C/CN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CC=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(C=CCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4C=NC=N4)NC(=O)C(CC=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXFXWK |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cyclic aspartic-histidyl-phenylalanyl-arginyl-tryptophyl-lysyl- cyclic H-Asp-His-Phe-Arg-Trp-Lys-NH2 cyclic MSH (5-10) MSH (5-10), cyclic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


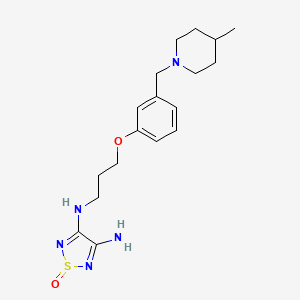
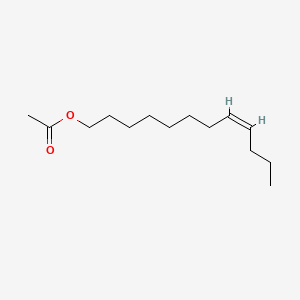
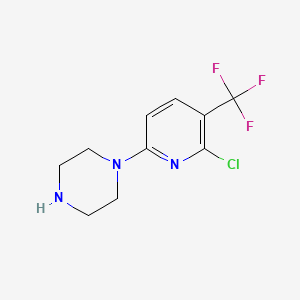
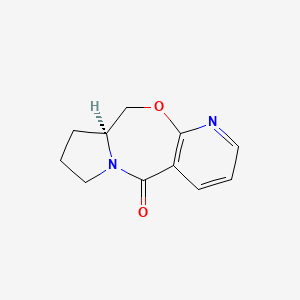
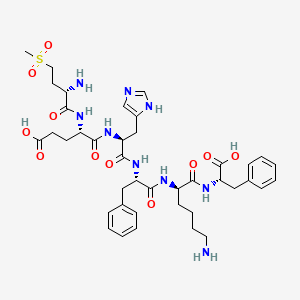
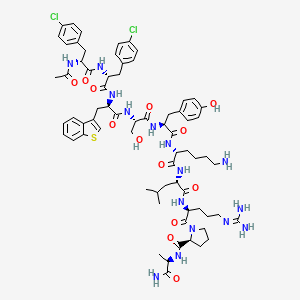
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

